molecular formula C₁₆H₂₄ClNO₃ B560635 Pargolol hydrochloride CAS No. 36902-82-6

Pargolol hydrochloride

Cat. No. B560635
CAS RN: 36902-82-6
M. Wt: 313.82
InChI Key: FKNYIAZNWLLUIB-UHFFFAOYSA-N
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Description

Pargolol hydrochloride is a beta-adrenergic receptor antagonist . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Molecular Structure Analysis

Pargolol has a molecular formula of C16H23NO3 . It contains functional groups such as an alkyne, an ether, and an amine .


Chemical Reactions Analysis

Pargolol hydrochloride can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This is a type of click chemistry reaction.

Scientific Research Applications

1. Neurocardiogenic Vasovagal Syncope Treatment

Pargolol hydrochloride has been investigated for its effectiveness in preventing vasovagal syncope in patients who are resistant to or intolerant of traditional therapies. A study by Di Girolamo et al. (1999) found that pargolol, as a serotonin reuptake inhibitor, significantly improved symptoms in patients with vasovagal syncope unresponsive to traditional medications, and was well tolerated by patients (Di Girolamo et al., 1999).

2. Pharmacokinetics in Horses

Pargolol hydrochloride has also been studied in veterinary medicine. Jacobson et al. (2014) developed an assay for determining pargolol in horse plasma, which was important for studying the pharmacokinetics of pargolol in horses, especially for the treatment of pituitary pars intermedia dysfunction (PPID) (Jacobson et al., 2014).

3. Impact on Immunosurveillance in Cancer

Lorvik et al. (2012) investigated the effects of Fingolimod (2-amino-2-propane-1,3-diol hydrochloride), a compound similar to pargolol, on immunosurveillance of myeloma and B-cell lymphoma in mice. Their findings suggest that fingolimod could block the immunosurveillance of these cancers, indicating a potential area of research for pargolol hydrochloride in cancer treatment (Lorvik et al., 2012).

4. Analytical and Quality Control Applications

Pargolol hydrochloride has been used in studies focused on analytical chemistry and quality control. For instance, the development of spectrophotometric methods for simultaneous determination of various compounds, including pargolol hydrochloride, is crucial for quality control in pharmaceutical formulations, as described by Khanage et al. (2013) (Khanage et al., 2013).

Mechanism of Action

As a beta-adrenergic receptor antagonist, Pargolol hydrochloride likely works by blocking the action of adrenaline and noradrenaline on beta-adrenergic receptors . This can affect various physiological processes, such as heart rate and blood pressure.

Safety and Hazards

While specific safety data for Pargolol hydrochloride is not available, it’s important to handle all chemicals with care. General safety measures include avoiding inhalation or contact with skin and eyes, and using the compound in a well-ventilated area .

properties

CAS RN

36902-82-6

Molecular Formula

C₁₆H₂₄ClNO₃

Molecular Weight

313.82

IUPAC Name

1-(tert-butylamino)-3-(2-prop-2-ynoxyphenoxy)propan-2-ol;hydrochloride

InChI

InChI=1S/C16H23NO3.ClH/c1-5-10-19-14-8-6-7-9-15(14)20-12-13(18)11-17-16(2,3)4;/h1,6-9,13,17-18H,10-12H2,2-4H3;1H

InChI Key

FKNYIAZNWLLUIB-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC=C1OCC#C)O.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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